N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 93805-16-4
VCID: VC17035159
InChI: InChI=1S/C32H31BrN6O5/c1-23(40)34-30-21-26(16-17-29(30)35-36-32-28(33)20-27(38(41)42)22-31(32)39(43)44)37(18-8-14-24-10-4-2-5-11-24)19-9-15-25-12-6-3-7-13-25/h2-7,10-13,16-17,20-22H,8-9,14-15,18-19H2,1H3,(H,34,40)
SMILES:
Molecular Formula: C32H31BrN6O5
Molecular Weight: 659.5 g/mol

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide

CAS No.: 93805-16-4

Cat. No.: VC17035159

Molecular Formula: C32H31BrN6O5

Molecular Weight: 659.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide - 93805-16-4

Specification

CAS No. 93805-16-4
Molecular Formula C32H31BrN6O5
Molecular Weight 659.5 g/mol
IUPAC Name N-[5-[bis(3-phenylpropyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide
Standard InChI InChI=1S/C32H31BrN6O5/c1-23(40)34-30-21-26(16-17-29(30)35-36-32-28(33)20-27(38(41)42)22-31(32)39(43)44)37(18-8-14-24-10-4-2-5-11-24)19-9-15-25-12-6-3-7-13-25/h2-7,10-13,16-17,20-22H,8-9,14-15,18-19H2,1H3,(H,34,40)
Standard InChI Key HOJCJDQEQDBSJL-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[5-[bis(3-phenylpropyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide, reflects its intricate architecture. Key structural components include:

  • Azo linkage (-N=N-): Connects the central phenylacetamide core to the bromo-dinitrophenyl group, a feature common in dyes and photoresponsive materials .

  • Bromo-dinitrophenyl group: Introduces electron-withdrawing characteristics, potentially enhancing stability and reactivity in electrophilic substitutions.

  • Bis(3-phenylpropyl)amino group: A bulky substituent that may influence solubility, steric interactions, and binding affinities in supramolecular systems.

The canonical SMILES string, CC(=O)NC1=C(C=CC(=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-], provides a machine-readable representation of its connectivity.

Physicochemical Properties

Table 1 summarizes critical physicochemical data:

PropertyValue
CAS Registry Number93805-16-4
Molecular FormulaC32H31BrN6O5\text{C}_{32}\text{H}_{31}\text{BrN}_{6}\text{O}_{5}
Molecular Weight659.5 g/mol
XLogP38.2 (estimated)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8

The high XLogP3 value indicates significant hydrophobicity, likely due to the phenylpropyl and bromo-dinitrophenyl groups. This property suggests limited aqueous solubility, necessitating organic solvents for handling.

Synthesis and Manufacturing

Purification and Characterization

Purification likely involves column chromatography or recrystallization from polar aprotic solvents. Characterization methods would encompass:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions.

  • Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns.

  • UV-Vis Spectroscopy: Analysis of the azo chromophore’s absorption maxima, typically between 400–600 nm .

CompoundMolecular Weightλmax\lambda_{\text{max}} (nm)Application
Target Compound659.5Not reportedHypothetical disperse dye
Disperse Blue 291G (C.I. 373)693.5580–620Polyester dyeing

Pharmaceutical Intermediates

The acetamide moiety and aromatic systems suggest potential as a building block for drug discovery. Bromo and nitro groups could serve as handles for further functionalization via:

  • Buchwald–Hartwig amination: Substitution of bromine with amine groups.

  • Nitro reduction: Conversion to amino groups for coupling reactions.

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